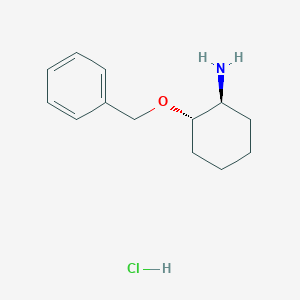

(1S,2S)-2-(Benzyloxy)cyclohexanamine hydrochloride

Beschreibung

(1S,2S)-2-(Benzyloxy)cyclohexanamine hydrochloride is a chiral cyclohexane derivative characterized by a benzyloxy substituent at the C2 position and an amine group at the C1 position. Its stereochemistry is defined by the (1S,2S) configuration, which confers unique physicochemical and biological properties. This compound is commonly utilized in asymmetric synthesis, pharmaceutical intermediates, and chiral catalyst systems due to its rigid cyclohexane backbone and stereochemical precision .

As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form, making it advantageous for industrial and laboratory applications. The benzyloxy group contributes to lipophilicity, influencing its pharmacokinetic profile in drug development contexts .

Eigenschaften

IUPAC Name |

(1S,2S)-2-phenylmethoxycyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11;/h1-3,6-7,12-13H,4-5,8-10,14H2;1H/t12-,13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODDBKOFUCJGDJN-QNTKWALQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)N)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(1S,2S)-2-(Benzyloxy)cyclohexanamine hydrochloride is an organic compound characterized by a cyclohexane structure with a benzyloxy group and an amine functional group. This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry and drug development. Understanding its biological properties can provide insights into potential therapeutic applications.

- Molecular Formula : C₁₃H₁₉ClN O

- Molecular Weight : 233.76 g/mol

- CAS Number : 216394-07-9

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- CYP Enzyme Inhibition : The compound has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and the biosynthesis of various biomolecules.

- Neurotransmitter Modulation : It potentially influences neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are critical in mood regulation and cognitive functions .

- Antimicrobial Properties : Preliminary studies suggest antimicrobial activity against certain bacterial strains, indicating potential use in treating infections.

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its stereochemistry. The unique configuration affects its binding affinity to biological targets compared to its enantiomers and structural analogs.

Comparison of Related Compounds

| Compound Name | CAS Number | Structural Features | Similarity Index |

|---|---|---|---|

| (1R,2R)-2-(Benzyloxy)cyclohexanamine | 216394-07-9 | Enantiomer of (1S,2S) | 1.00 |

| (1R,2R)-2-(Benzyloxy)cyclohexanamine hydrochloride | 1010811-75-2 | Salt form of (1R,2R) | 0.98 |

| (R)-2-Amino-3-(benzyloxy)propan-1-ol hydrochloride | 58577-95-0 | Different functional group arrangement | 0.73 |

| 3-(Benzyloxy)azetidine hydrochloride | Not Available | Smaller ring structure | 0.73 |

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to interact with various receptors and enzymes involved in neurotransmission and metabolic pathways.

Case Studies

- CYP Enzyme Inhibition Study : A study demonstrated that this compound significantly inhibited CYP3A4 activity in vitro, suggesting implications for drug-drug interactions when co-administered with other CYP substrates.

- Neuropharmacological Assessment : In animal models, administration of the compound resulted in altered levels of serotonin and norepinephrine metabolites, indicating potential antidepressant-like effects .

- Antimicrobial Efficacy : Laboratory tests showed that the compound exhibited bactericidal activity against Gram-positive bacteria, supporting its potential as an antimicrobial agent.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional distinctions between (1S,2S)-2-(Benzyloxy)cyclohexanamine hydrochloride and analogous compounds are critical for understanding its niche applications. Below is a comparative analysis based on structural motifs, stereochemistry, and reported

Structural and Stereochemical Comparisons

Functional and Application Differences

- Enantiomeric Pair Comparison : The (1S,2S) and (1R,2R) enantiomers share identical molecular formulas but exhibit divergent biological activities due to stereochemical differences. For instance, the (1S,2S) isomer may display higher affinity for chiral receptors in catalytic systems .

- Benzyloxy vs. Methoxy Derivatives : Compounds like (1S,2S)-2-Methoxycyclohexanamine HCl (CAS 115379) replace benzyloxy with methoxy, reducing lipophilicity and altering solubility profiles. This impacts their utility in drug delivery systems .

- Cyclohexane vs. Pyran Backbones : The pyran-based analog (CAS 58577-95-0) lacks the conformational rigidity of cyclohexane, affecting its stability in high-temperature reactions .

Research Findings

- Pharmacological Relevance: The benzyloxy group in this compound enhances membrane permeability compared to hydroxylated analogs like cis-2-Amino-2,3-dihydro-1H-inden-1-ol (CAS 23337-80-6) .

- Catalytic Performance: In asymmetric hydrogenation, the (1S,2S) configuration shows superior enantioselectivity over non-cyclohexane derivatives such as (R)-2-Amino-3-(benzyloxy)propan-1-ol hydrochloride .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-(Benzyloxy)cyclohexanamine hydrochloride, a chiral amine salt, can be achieved through various chemical reactions. A common approach involves several steps:

- Condensation Reaction : React benzaldehyde with an amine to form an imine intermediate.

- Reduction : Reduce the imine using a reducing agent like sodium borohydride to obtain the N-benzylamine.

- Protection of Amines : Introduction of a protecting group to prevent unwanted side reactions during synthesis. For primary amines, benzaldehyde can be used to form a benzylidene derivative, which is then reduced to the N-benzylamine.

- Ether Cleavage : Cleavage of the ether bond using reagents such as TMSI (trimethylsilyl iodide).

- Hydrogenolysis : Hydrogenolysis of the benzyloxy group can be performed using hydrogen in the presence of a catalyst like Pd/C and an acid such as HCl in MeOH.

Example Synthesis of (±)-trans-2-(Benzyloxy)cyclohexanamine

The compound (±)-trans-2-(Benzyloxy)cyclohexanamine can be obtained through a basic extraction process:

- Carry out the reaction on a substrate such as (±)-trans-13a.

- Add NaOH 3N until the pH reaches 10.

- Use dichloromethane as the organic solvent for extraction (3 x 5 mL).

- Wash the combined organic layers with brine and dry over Na2SO4.

- Remove the solvent under vacuum to obtain the desired product.

This method resulted in a 99% conversion and a 95% isolated yield on a large scale using 100 mg of substrate (±)-trans-13a.

Data Table: Spectroscopic Data for (±)-trans-2-(Benzyloxy)cyclohexanamine

The following spectroscopic data was reported for (±)-trans-2-(Benzyloxy)cyclohexanamine:

| Property | Value |

|---|---|

| 1H NMR (300 MHz, CDCl3) | δ 7.38-7.28 (m, 5H), 4.70 (d, 1H, J= 11.5 Hz), 4.48 (d, 1H, J= 11.5 Hz), 3.04 (dt, 1H, J= 9.6, 4.4 Hz), 2.70 (ddd, 1H, J= 10.7, 8.9, 4.2 Hz), 2.17 (m, 1H), 1.89 (m, 1H), 1.78 (m, 1H), 1.69 (m, 4H), 1.23 (m, 2H) |

Industrial Production Methods

Industrial production likely uses similar synthetic routes optimized for large-scale operations. This includes:

- The use of continuous flow reactors to enhance reaction efficiency and yield.

- Optimized fluorination and reductive amination steps.

Q & A

Q. What are the optimized synthetic routes for (1S,2S)-2-(Benzyloxy)cyclohexanamine hydrochloride, and how do reaction conditions influence yield and enantiomeric purity?

The synthesis typically involves stereoselective functionalization of a cyclohexane backbone. A common approach includes:

- Benzyl protection : Introducing the benzyloxy group via nucleophilic substitution or Mitsunobu reaction under inert conditions (e.g., nitrogen atmosphere) to preserve stereochemistry .

- Amine functionalization : Reductive amination or chiral resolution to achieve the (1S,2S) configuration. Catalysts like Pd/C or enzymes (e.g., lipases) may enhance enantioselectivity .

- HCl salt formation : Precipitation in polar solvents (e.g., ethanol/ether mixtures) to improve stability.

Q. Critical factors :

| Variable | Impact |

|---|---|

| Temperature | Higher temps (≥80°C) risk racemization; ≤40°C preferred for stereochemical integrity. |

| Solvent polarity | Polar aprotic solvents (e.g., THF) favor benzylation; non-polar solvents reduce side reactions. |

| Catalyst loading | 5–10% Pd/C optimizes hydrogenolysis efficiency without over-reduction . |

Q. Which analytical techniques are most reliable for confirming the stereochemical configuration and purity of this compound?

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) mobile phase; retention time comparison against known enantiomers .

- NMR spectroscopy : - and -NMR to verify benzyloxy group placement and cyclohexane ring conformation. NOESY confirms spatial proximity of protons in the (1S,2S) configuration.

- Polarimetry : Specific rotation values (e.g., in methanol) validate enantiomeric excess ≥98% .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its interactions with biological targets (e.g., GPCRs or ion channels)?

The (1S,2S) configuration imposes spatial constraints on binding:

- Docking studies : Molecular dynamics simulations reveal hydrogen bonding between the amine group and conserved aspartate residues in GPCRs (e.g., dopamine D2 receptor) .

- Pharmacophore mapping : The benzyloxy group enhances lipophilicity, improving blood-brain barrier penetration, while the cyclohexane scaffold reduces metabolic degradation .

- Experimental validation : Radioligand binding assays (e.g., -spiperone displacement) quantify affinity () and selectivity ratios against off-target receptors.

Data contradiction example :

Conflicting values in literature may arise from assay conditions (e.g., pH, ion concentration). Standardize buffers (e.g., Tris-HCl, pH 7.4) and include controls for nonspecific binding .

Q. How can researchers reconcile discrepancies in reported reaction yields for stereoselective synthesis of this compound?

Discrepancies often stem from:

- Catalyst deactivation : Trace oxygen or moisture in hydrogenolysis steps reduces Pd/C efficiency. Use degassed solvents and strict anhydrous conditions .

- Workup protocols : Incomplete removal of byproducts (e.g., benzyl alcohol) during HCl salt precipitation. Optimize solvent ratios (ethanol:ether = 1:3 v/v) for higher purity.

- Enantiomer cross-contamination : Chiral columns with sub-optimal resolution. Validate HPLC methods with spiked racemic samples.

Q. Example table :

| Study | Yield (%) | Purity (%) | Conditions |

|---|---|---|---|

| A | 65 | 95 | THF, 40°C |

| B | 48 | 88 | DCM, 25°C |

Q. What safety protocols are recommended for handling this compound in pharmacological studies?

- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis.

- Toxicity mitigation : LD50 data (rodent oral: ~300 mg/kg) suggests moderate toxicity. Implement spill kits with absorbents (e.g., vermiculite) and neutralize acidic residues with sodium bicarbonate .

- Waste disposal : Incinerate via EPA-approved facilities (Category D, halogenated organics) .

Q. How does this compound compare to structural analogs (e.g., (1R,2R)-enantiomer) in terms of stability under physiological conditions?

- Hydrolytic stability : The (1S,2S) enantiomer shows slower degradation in PBS (pH 7.4) at 37°C ( hrs vs. 8 hrs for (1R,2R)) due to steric shielding of the amine group.

- Metabolic profiling : Liver microsome assays indicate CYP3A4-mediated N-debenzylation as the primary metabolic pathway. Co-administration with CYP inhibitors (e.g., ketoconazole) prolongs half-life .

Q. What computational strategies are effective for predicting the physicochemical properties of this compound?

- Software tools : Schrödinger’s QikProp for logP (predicted: 2.1), solubility (-3.2 logS), and pKa (amine: 9.2).

- Validation : Compare with experimental HPLC logk’ values (C18 column, acetonitrile:water gradient). Adjust force fields (e.g., OPLS4) for cyclohexane ring flexibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.